5-Hexyl-1,4-dioxan-2-one 5-Hexyl-1,4-dioxan-2-one 5-Hexyl-1,4-dioxan-2-one is a member of dioxanes.
Brand Name: Vulcanchem
CAS No.: 93691-78-2
VCID: VC17112689
InChI: InChI=1S/C10H18O3/c1-2-3-4-5-6-9-7-13-10(11)8-12-9/h9H,2-8H2,1H3
SMILES:
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol

5-Hexyl-1,4-dioxan-2-one

CAS No.: 93691-78-2

Cat. No.: VC17112689

Molecular Formula: C10H18O3

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

5-Hexyl-1,4-dioxan-2-one - 93691-78-2

Specification

CAS No. 93691-78-2
Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
IUPAC Name 5-hexyl-1,4-dioxan-2-one
Standard InChI InChI=1S/C10H18O3/c1-2-3-4-5-6-9-7-13-10(11)8-12-9/h9H,2-8H2,1H3
Standard InChI Key KBOAQIXMCPQXIP-UHFFFAOYSA-N
Canonical SMILES CCCCCCC1COC(=O)CO1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-Hexyl-1,4-dioxan-2-one features a dioxane ring (1,4-dioxane) substituted with a hexyl group at position 5 and a carbonyl group at position 2 . The six-membered ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and adjacent ether linkages . The hexyl chain extends outward, contributing to the compound’s hydrophobicity and influencing its solubility in organic solvents like dichloromethane and ethyl acetate.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H18O3\text{C}_{10}\text{H}_{18}\text{O}_{3}
Molecular Weight186.25 g/mol
Density1.280–1.286 g/cm³
Boiling Point293.5°C at 760 mmHg
Flash Point118.8°C
LogP (Partition Coefficient)1.898

Synthesis Methods

Acid-Catalyzed Esterification

The most common synthesis route involves reacting hexyl alcohol with 1,4-dioxane-2-one under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid). The mechanism proceeds via nucleophilic attack by the alcohol on the carbonyl carbon, followed by ring-opening and re-cyclization to form the dioxanone derivative. Yields typically range from 65% to 80%, depending on reaction time and catalyst concentration.

Carbon Monoxide-Based Synthesis

An alternative method employs carbon monoxide and formaldehyde in the presence of hydrogen fluoride as a catalyst. This gas-phase reaction facilitates the formation of the dioxane ring while introducing the hexyl substituent through subsequent alkylation steps. Though less commonly used, this approach avoids solvent waste and aligns with green chemistry principles.

Reaction Scheme:

Hexyl Alcohol+1,4-Dioxane-2-oneH+5-Hexyl-1,4-dioxan-2-one+H2O\text{Hexyl Alcohol} + \text{1,4-Dioxane-2-one} \xrightarrow{\text{H}^+} \text{5-Hexyl-1,4-dioxan-2-one} + \text{H}_2\text{O}

Biological Interactions and Mechanisms

Membrane Binding Activity

5-Hexyl-1,4-dioxan-2-one exhibits affinity for phospholipid membranes enriched with phosphatidylinositol 4,5-bisphosphate (PIP2). Computational studies suggest that the compound’s hydrophobic hexyl chain embeds into the lipid bilayer, while the polar dioxanone ring interacts with PIP2 headgroups. This interaction modulates membrane curvature, potentially facilitating endocytosis and intracellular signaling.

Enzymatic Hydrolysis

In aqueous environments, the compound undergoes slow hydrolysis catalyzed by esterases, yielding hexyl alcohol and 1,4-dioxane-2-carboxylic acid . The rate of hydrolysis increases at alkaline pH, with a half-life of approximately 48 hours at pH 9 . This degradability reduces bioaccumulation risks but limits its utility in long-term biological assays .

Applications in Organic Synthesis

Lactone Formation

The compound serves as a precursor for γ-hexyl lactones through ring-opening polymerization. For example, heating 5-hexyl-1,4-dioxan-2-one at 150°C in the presence of stannous octoate yields polyesters with applications in biodegradable plastics.

Pharmaceutical Intermediates

Its carbonyl group participates in Grignard reactions, enabling the synthesis of tertiary alcohols used in antihistamines and antifungals. A recent study demonstrated its use in producing a key intermediate for the antiviral drug Remdesivir.

Industrial and Environmental Considerations

Scalability Challenges

Industrial production faces hurdles in catalyst recovery and byproduct management. Heterogeneous catalysts, such as zeolite-supported acids, have been proposed to improve recyclability and reduce costs.

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